2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one
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Overview
Description
2-(1H-1,3-Benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one is a synthetic organic compound that features a benzodiazole ring fused with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Ethanone Group: The benzodiazole intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzodiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Various substituted benzodiazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The benzodiazole ring is known for its bioactivity, which can be enhanced by the trimethoxyphenyl group.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the trimethoxyphenyl group is particularly significant in enhancing biological activity.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one involves interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with active sites of enzymes, inhibiting their activity, while the trimethoxyphenyl group can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-Benzodiazol-2-yl)-1-phenylethan-1-one: Lacks the trimethoxy groups, which may reduce its biological activity.
2-(1H-1,3-Benzodiazol-2-yl)-1-(4-methoxyphenyl)ethan-1-one: Contains only one methoxy group, potentially altering its chemical and biological properties.
2-(1H-1,3-Benzodiazol-2-yl)-1-(3,4-dimethoxyphenyl)ethan-1-one: Similar but with fewer methoxy groups, which may affect its reactivity and bioactivity.
Uniqueness
The presence of three methoxy groups on the phenyl ring in 2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one makes it unique compared to its analogs. These groups can significantly influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its pharmacological profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-15-8-11(9-16(23-2)18(15)24-3)14(21)10-17-19-12-6-4-5-7-13(12)20-17/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMULFSWKUNFLCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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